1-methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
Descripción
This compound is a heterocyclic small molecule featuring a 1,3,4-oxadiazole core linked to a tetrahydronaphthalene moiety and a piperidine-4-carboxamide group substituted with a methanesulfonyl group. The tetrahydronaphthalene scaffold provides lipophilicity, while the piperidine ring enhances conformational flexibility .
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-28(25,26)23-10-8-14(9-11-23)17(24)20-19-22-21-18(27-19)16-7-6-13-4-2-3-5-15(13)12-16/h6-7,12,14H,2-5,8-11H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXIWILTTBIFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-Methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide (commonly referred to as the compound) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H24N4O4S, with a molecular weight of 404.5 g/mol. Its structural features include a piperidine ring and an oxadiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O4S |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 1021265-99-5 |
| Chemical Structure | Structure |
Anticancer Properties
Research indicates that compounds containing the 1,3,4-oxadiazole core often exhibit significant anticancer activity. For instance, derivatives of oxadiazole have shown efficacy against various cancer cell lines including non-small cell lung carcinoma and breast cancer cells. A study demonstrated that modifications to the oxadiazole structure can enhance cytotoxic activity against tumor cells, with some derivatives achieving IC50 values in the micromolar range .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar oxadiazole frameworks have been reported to possess antibacterial and antifungal activities. Studies have indicated that these derivatives can inhibit bacterial growth by targeting specific metabolic pathways or cellular structures .
Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes involved in various biological processes. Notably, it has been suggested that oxadiazole derivatives can inhibit human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are crucial for cellular metabolism and signaling pathways . Such inhibition could lead to therapeutic applications in cancer treatment and metabolic disorders.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the oxadiazole ring plays a critical role in interacting with biological targets due to its electron-withdrawing properties and ability to participate in hydrogen bonding.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines. The results indicated that certain modifications to the oxadiazole structure significantly increased their antiproliferative activity .
- Antimicrobial Efficacy : Another research effort focused on synthesizing new oxadiazole derivatives and testing their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings revealed promising antibacterial activity, suggesting potential clinical applications in treating infections caused by resistant strains .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
Compound A : N-(4-Methylphenyl)-5-[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]-1,3,4-Thiadiazole-2-carboxamide ()
- Key Differences :
- Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole ring.
- Substitutes the methanesulfonyl group with a tetrahydronaphthalene-sulfonyl moiety.
- The bulkier sulfonyl group increases molecular weight (496.65 g/mol vs. ~450–470 g/mol for the target compound) and lipophilicity (logP = 5.07) .
Compound B : (R)-N-(1-((5-Acetamido-5,6,7,8-Tetrahydronaphthalen-2-yl)Methyl)Piperidin-4-yl)-N-Phenylpropionamide ()
- Key Differences :
- Lacks the oxadiazole ring; instead, features a propionamide-anilide structure.
- Includes an acetamido substituent on the tetrahydronaphthalene.
Physicochemical Properties
Compound A’s thiadiazole and bulkier sulfonamide may reduce metabolic stability .
Bioactivity and Target Profiling
highlights that structural analogs with tetrahydronaphthalene and sulfonamide/amide groups exhibit clustered bioactivity profiles, particularly in kinase inhibition and G-protein-coupled receptor (GPCR) modulation. For example:
- Compound A showed moderate activity against tyrosine kinases (IC₅₀ = 1–10 µM) due to sulfonamide-mediated hydrogen bonding .
- Compound B demonstrated higher selectivity for opioid receptors (Ki = 0.5–2 nM), attributed to the acetamido group’s interactions with hydrophobic binding pockets .
The target compound’s oxadiazole core may enhance binding to enzymes requiring π-stacking interactions (e.g., carbonic anhydrases), while the methanesulfonyl group could improve metabolic stability compared to bulkier sulfonamides .
Computational and Pharmacophore Analysis
Molecular similarity metrics (Tanimoto coefficient = 0.65–0.75 using MACCS keys) indicate moderate overlap with Compounds A and B, primarily due to shared piperidine and tetrahydronaphthalene motifs (). Pharmacophore models suggest:
- Essential Features : Sulfonamide oxygen (hydrogen bond acceptor), tetrahydronaphthalene (hydrophobic anchor), and oxadiazole (aromatic ring for π interactions).
- Divergence: Compound A’s thiadiazole provides additional sulfur-mediated van der Waals interactions, while Compound B’s acetamido group introduces a hydrogen bond donor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
